molecular formula C18H21FN2O3S B14998741 1-(2-Ethoxyphenyl)-4-(4-fluorobenzenesulfonyl)piperazine

1-(2-Ethoxyphenyl)-4-(4-fluorobenzenesulfonyl)piperazine

Cat. No.: B14998741
M. Wt: 364.4 g/mol
InChI Key: LFSWRJKMRFKBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethoxyphenyl)-4-(4-fluorobenzenesulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, a fluorobenzenesulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxyphenyl)-4-(4-fluorobenzenesulfonyl)piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where a phenol derivative is reacted with an ethyl halide in the presence of a base.

    Attachment of the Fluorobenzenesulfonyl Group: The final step involves the sulfonylation of the piperazine derivative with a fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyphenyl)-4-(4-fluorobenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or fluorobenzenesulfonyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with different functional groups.

Scientific Research Applications

1-(2-Ethoxyphenyl)-4-(4-fluorobenzenesulfonyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-4-(4-fluorobenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(2-Methoxyphenyl)-4-(4-fluorobenzenesulfonyl)piperazine: Similar structure with a methoxy group instead of an ethoxy group.

    1-(2-Ethoxyphenyl)-4-(4-chlorobenzenesulfonyl)piperazine: Similar structure with a chlorobenzenesulfonyl group instead of a fluorobenzenesulfonyl group.

    1-(2-Ethoxyphenyl)-4-(4-methylbenzenesulfonyl)piperazine: Similar structure with a methylbenzenesulfonyl group instead of a fluorobenzenesulfonyl group.

Uniqueness: 1-(2-Ethoxyphenyl)-4-(4-fluorobenzenesulfonyl)piperazine is unique due to the presence of both the ethoxy and fluorobenzenesulfonyl groups, which can impart specific chemical and biological properties

Properties

Molecular Formula

C18H21FN2O3S

Molecular Weight

364.4 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-4-(4-fluorophenyl)sulfonylpiperazine

InChI

InChI=1S/C18H21FN2O3S/c1-2-24-18-6-4-3-5-17(18)20-11-13-21(14-12-20)25(22,23)16-9-7-15(19)8-10-16/h3-10H,2,11-14H2,1H3

InChI Key

LFSWRJKMRFKBHA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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